molecular formula C23H26ClNO4 B12740717 4H-1-Benzopyran-4-one, 7-methoxy-3-methyl-8-(4-morpholinylmethyl)-2-(phenylmethyl)-, hydrochloride CAS No. 138833-32-6

4H-1-Benzopyran-4-one, 7-methoxy-3-methyl-8-(4-morpholinylmethyl)-2-(phenylmethyl)-, hydrochloride

Cat. No.: B12740717
CAS No.: 138833-32-6
M. Wt: 415.9 g/mol
InChI Key: WPIIIWDRDFZLPF-UHFFFAOYSA-N
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Description

“4H-1-Benzopyran-4-one, 7-methoxy-3-methyl-8-(4-morpholinylmethyl)-2-(phenylmethyl)-, hydrochloride” is a synthetic organic compound that belongs to the benzopyran family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the benzopyran core, followed by functionalization at various positions. Common synthetic routes may include:

    Formation of the Benzopyran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.

    Functionalization: Introduction of methoxy, methyl, morpholinylmethyl, and phenylmethyl groups can be carried out using standard organic reactions such as alkylation, methylation, and substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.

    Reduction: Reduction reactions could target the carbonyl group in the benzopyran ring.

    Substitution: Various substitution reactions can occur, especially at the morpholinylmethyl and phenylmethyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, compounds in the benzopyran family are often studied for their potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.

Medicine

In medicine, this compound could be investigated for its potential as a drug candidate. Its structural features suggest it might interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Generally, compounds in the benzopyran family exert their effects by interacting with enzymes, receptors, or other proteins. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-4-one: The parent compound, which lacks the additional functional groups.

    7-Methoxy-4H-1-Benzopyran-4-one: A simpler derivative with only the methoxy group.

    3-Methyl-4H-1-Benzopyran-4-one: Another derivative with a methyl group.

Uniqueness

The uniqueness of “4H-1-Benzopyran-4-one, 7-methoxy-3-methyl-8-(4-morpholinylmethyl)-2-(phenylmethyl)-, hydrochloride” lies in its combination of functional groups, which may confer unique biological and chemical properties not found in simpler derivatives.

Properties

CAS No.

138833-32-6

Molecular Formula

C23H26ClNO4

Molecular Weight

415.9 g/mol

IUPAC Name

2-benzyl-7-methoxy-3-methyl-8-(morpholin-4-ylmethyl)chromen-4-one;hydrochloride

InChI

InChI=1S/C23H25NO4.ClH/c1-16-21(14-17-6-4-3-5-7-17)28-23-18(22(16)25)8-9-20(26-2)19(23)15-24-10-12-27-13-11-24;/h3-9H,10-15H2,1-2H3;1H

InChI Key

WPIIIWDRDFZLPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC(=C2CN3CCOCC3)OC)CC4=CC=CC=C4.Cl

Origin of Product

United States

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